N5-HydroxylaminoCaspofungin
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Overview
Description
N5-HydroxylaminoCaspofungin is a derivative of Caspofungin Acetate, an echinocandin antifungal drug. Caspofungin inhibits the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall, making it effective against invasive fungal infections . This compound retains these antifungal properties while potentially offering enhanced efficacy or stability.
Chemical Reactions Analysis
N5-HydroxylaminoCaspofungin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the hydroxylamine group, potentially altering the compound’s activity.
Substitution: The hydroxylamine group can be substituted with other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N5-HydroxylaminoCaspofungin has several scientific research applications:
Biology: The compound is studied for its antifungal properties and its potential to inhibit fungal cell wall synthesis.
Medicine: this compound is explored as a potential treatment for invasive fungal infections, particularly in cases where resistance to other antifungal agents is observed.
Industry: The compound’s stability and efficacy make it a candidate for industrial applications in the production of antifungal agents
Mechanism of Action
N5-HydroxylaminoCaspofungin exerts its effects by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to fungal cell death. The primary molecular target is β (1,3)-glucan synthase, an enzyme responsible for the synthesis of β (1,3)-D-glucan .
Comparison with Similar Compounds
N5-HydroxylaminoCaspofungin can be compared with other echinocandin antifungal agents such as:
Caspofungin Acetate: The parent compound, which also inhibits β (1,3)-D-glucan synthesis.
Micafungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Anidulafungin: An echinocandin with a longer half-life and different spectrum of activity
This compound is unique due to the presence of the hydroxylamine group, which may enhance its antifungal activity or stability compared to other echinocandins.
Properties
Molecular Formula |
C54H92N10O18 |
---|---|
Molecular Weight |
1169.4 g/mol |
IUPAC Name |
acetic acid;N-[(5R,11S,13R,20S,22R,24R,29S)-24-[2-aminoethyl(hydroxy)amino]-5-[(1R)-3-amino-1-hydroxypropyl]-8-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-13,22,29-trihydroxy-17-[(1R)-1-hydroxyethyl]-3,7,10,16,19,27-hexaoxo-1,6,9,15,18,26-hexazatricyclo[26.3.0.011,15]hentriacontan-20-yl]dodecanamide |
InChI |
InChI=1S/C52H88N10O16.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-42(70)56-38-24-34(65)23-32(62(78)22-20-54)27-55-51(76)45-41(69)18-21-60(45)28-35(66)25-37(40(68)17-19-53)57-50(75)44(47(72)46(71)31-13-15-33(64)16-14-31)59-49(74)39-26-36(67)29-61(39)52(77)43(30(2)63)58-48(38)73;1-2(3)4/h13-16,30,32,34,36-41,43-47,63-65,67-69,71-72,78H,3-12,17-29,53-54H2,1-2H3,(H,55,76)(H,56,70)(H,57,75)(H,58,73)(H,59,74);1H3,(H,3,4)/t30-,32-,34+,36-,37-,38+,39+,40-,41+,43?,44?,45?,46+,47+;/m1./s1 |
InChI Key |
FKXCJLSAUJMJMT-WTPMVNKMSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H]1C[C@H](C[C@H](CNC(=O)C2[C@H](CCN2CC(=O)C[C@@H](NC(=O)C(NC(=O)[C@@H]3C[C@H](CN3C(=O)C(NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)N(CCN)O)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CC(CC(CNC(=O)C2C(CCN2CC(=O)CC(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)N(CCN)O)O.CC(=O)O |
Origin of Product |
United States |
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